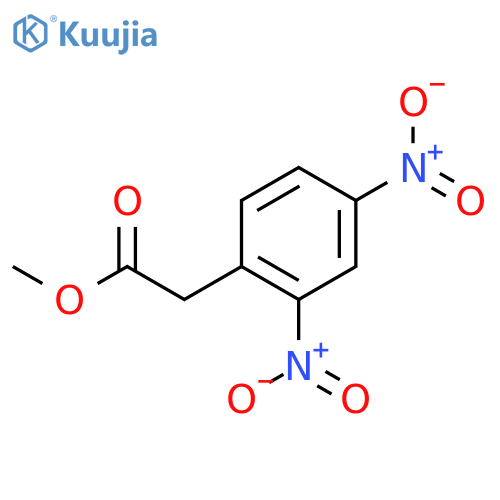Cas no 58605-12-2 (Methyl 2,4-Dinitrophenylacetate)

Methyl 2,4-Dinitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(2,4-dinitrophenyl)acetate
- Aceticacid, (2,4-dinitrophenyl)-, methyl ester (6CI)
- (2,4-Dinitrophenyl)acetic acidmethyl ester
- Methyl (2,4-dinitrophenyl)acetate
- NSC 143979
- Benzeneacetic acid,2,4-dinitro-, methyl ester
- METHYL 2 4-DINITROPHENYLACETATE
- (2,4-dinitrophenyl)-acetic acid methyl ester
- 2.4-Dinitro-phenylessigsaeure-methylester
- BEN173
- methyl 2,4-dinitrobenzeneacetate
- Methyl 2,4-dinitrophenyl acetate
- MFCD00047704
- methyl2-(2,4-dinitrophenyl)acetate
- FT-0640543
- G10106
- Methyl 2,4-dinitrophenylacetate
- BB 0243945
- FH-0034
- 2,4-dinitrophenylacetic acid methyl ester
- NSC-143979
- SCHEMBL2133926
- 2,4-dinitrophenyl-acetic acid methyl ester
- AKOS003375803
- NSC143979
- CS-0130247
- (2,4-Dinitro-phenyl)-acetic acid methyl ester
- AMY25133
- 58605-12-2
- DTXSID40301523
- DB-050291
- ALBB-023360
- Benzeneacetic acid, 2,4-dinitro-, methyl ester
- Methyl 2,4-Dinitrophenylacetate
-
- MDL: MFCD00047704
- インチ: 1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3
- InChIKey: HTANURMJHZJJSO-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 240.03800
- どういたいしつりょう: 240.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 118A^2
じっけんとくせい
- 密度みつど: 1.447
- ふってん: 362°Cat760mmHg
- フラッシュポイント: 168.5°C
- 屈折率: 1.581
- PSA: 117.94000
- LogP: 2.26490
Methyl 2,4-Dinitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M305213-50mg |
Methyl 2,4-Dinitrophenylacetate |
58605-12-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| Key Organics Ltd | FH-0034-1MG |
methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | >95% | 1mg |
£37.00 | 2023-09-07 | |
| TRC | M305213-100mg |
Methyl 2,4-Dinitrophenylacetate |
58605-12-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Key Organics Ltd | FH-0034-10G |
methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | >95% | 10g |
£704.00 | 2023-09-07 | |
| Key Organics Ltd | FH-0034-25G |
methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | >95% | 25g |
£1584.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200887-1g |
Methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | 95+% | 1g |
¥820.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200887-25g |
Methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | 95+% | 25g |
¥5652.00 | 2024-05-07 | |
| A2B Chem LLC | AG74480-25g |
Methyl 2,4-dinitrophenylacetate |
58605-12-2 | 98% | 25g |
$608.00 | 2024-04-19 | |
| 1PlusChem | 1P00EH1S-25g |
METHYL 2,4-DINITROPHENYLACETATE |
58605-12-2 | 98% | 25g |
$647.00 | 2025-02-27 | |
| 1PlusChem | 1P00EH1S-5g |
METHYL 2,4-DINITROPHENYLACETATE |
58605-12-2 | 98% | 5g |
$217.00 | 2025-02-27 |
Methyl 2,4-Dinitrophenylacetate 関連文献
-
J. W. Cook,Walter Graham,A. Cohen,R. W. Lapsley,C. A. Lawrence J. Chem. Soc. 1944 322
-
2. 343. Reactivity of the methylene group in derivatives of phenylacetic acidG. D. Parkes,B. C. Aldis J. Chem. Soc. 1938 1841
Methyl 2,4-Dinitrophenylacetateに関する追加情報
Recent Advances in the Application of Methyl 2,4-Dinitrophenylacetate (CAS: 58605-12-2) in Chemical Biology and Pharmaceutical Research
Methyl 2,4-Dinitrophenylacetate (CAS: 58605-12-2) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative of 2,4-dinitrophenylacetic acid has been utilized in various synthetic pathways, serving as a key intermediate in the development of novel bioactive molecules. Recent studies have highlighted its role in the synthesis of potential therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development.
One of the most notable advancements involving Methyl 2,4-Dinitrophenylacetate is its use in the synthesis of enzyme inhibitors. Researchers have exploited its reactive ester group to develop covalent inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating potent inhibitors of serine hydrolases, a class of enzymes implicated in inflammatory and metabolic disorders. The study reported that derivatives of Methyl 2,4-Dinitrophenylacetate showed promising inhibitory activity with IC50 values in the nanomolar range.
In addition to its role in enzyme inhibition, Methyl 2,4-Dinitrophenylacetate has been employed in proteomics research as a labeling reagent for mass spectrometry-based protein analysis. Its ability to selectively modify cysteine residues under mild conditions makes it a valuable tool for studying protein-protein interactions and post-translational modifications. A recent publication in Analytical Chemistry (2024) described an innovative method using this compound for quantitative proteomics, enabling researchers to achieve higher sensitivity and accuracy in protein quantification.
The compound's mechanism of action has also been the subject of recent investigations. Structural studies using X-ray crystallography and NMR spectroscopy have revealed that Methyl 2,4-Dinitrophenylacetate can form stable complexes with various biological targets through multiple interaction modes. These findings, published in a 2023 issue of Bioorganic Chemistry, provide valuable insights for rational drug design and could lead to the development of more effective therapeutic agents targeting specific protein conformations.
From a pharmaceutical development perspective, researchers have been exploring the pharmacokinetic properties of Methyl 2,4-Dinitrophenylacetate derivatives. Recent preclinical studies have shown that certain modifications to the parent compound can significantly improve its metabolic stability and bioavailability. A 2024 study in Drug Metabolism and Disposition reported that specific prodrug strategies involving Methyl 2,4-Dinitrophenylacetate could enhance tissue distribution while maintaining therapeutic efficacy, addressing previous challenges with rapid clearance observed in earlier formulations.
Looking forward, the potential applications of Methyl 2,4-Dinitrophenylacetate continue to expand. Emerging research suggests its utility in targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. The compound's chemical properties allow for efficient conjugation to monoclonal antibodies while maintaining drug potency, as demonstrated in recent work published in Bioconjugate Chemistry (2024). These developments highlight the compound's ongoing relevance in cutting-edge pharmaceutical research.
58605-12-2 (Methyl 2,4-Dinitrophenylacetate) 関連製品
- 1256633-16-5(Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate)
- 643-43-6(2,4-Dinitrophenylacetic acid)
- 5833-18-1(Ethyl 2,2-Bis(2,4-dinitrophenyl)acetate)
- 30095-98-8(Methyl 2-(2-nitrophenyl)acetate)
- 31912-02-4(Ethyl 2-(2-nitrophenyl)acetate)
- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)
- 2000080-29-3(3-(4-methoxyphenyl)oxolane-3-carbonitrile)
- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)
- 1370601-16-3(4-Bromo-2-(1-methylethyl)-benzenemethanamine)
- 173401-47-3(Norbiotinamine)




